molecular formula C12H14N2O2 B15320482 3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B15320482
M. Wt: 218.25 g/mol
InChI Key: RGZHCSVSCNHNIW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3H-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide is a spirocyclic compound featuring a benzofuran moiety fused to a pyrrolidine ring at the 1,3' position. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol (CAS: 56658-23-2) . The spirocyclic architecture introduces steric constraints that enhance structural rigidity, while the carboxamide group (-CONH₂) contributes to hydrogen-bonding capabilities, influencing both chemical reactivity and biological interactions .

Synthesis and Applications Synthetic routes typically involve multi-step processes, including cyclization of benzofuran precursors with pyrrolidine derivatives under basic conditions .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

InChI

InChI=1S/C12H14N2O2/c13-11(15)14-6-5-12(8-14)10-4-2-1-3-9(10)7-16-12/h1-4H,5-8H2,(H2,13,15)

InChI Key

RGZHCSVSCNHNIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12C3=CC=CC=C3CO2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a pyrrolidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

The substitution of the pyrrolidine ring (5-membered) with piperidine (6-membered) significantly alters molecular geometry and biological activity.

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity
3H-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide C₁₁H₁₂N₂O₂ 204.23 5-membered pyrrolidine; spiro 1,3' junction CNS receptor modulation
3H-Spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide C₁₃H₁₆N₂O₂ 232.28 6-membered piperidine; spiro 1,3’ junction Enzyme interaction studies
3H-Spiro[2-benzofuran-1,4’-piperidine] C₁₂H₁₅NO 189.25 Spiro 1,4’ junction; no carboxamide Lower binding affinity

Key Observations

  • Piperidine analogues (e.g., 1,3’ and 1,4’ junctions) show reduced conformational flexibility, which may limit receptor selectivity .

Substituent Effects: Carboxamide vs. Ester or Acyl Groups

The carboxamide group distinguishes the target compound from ester or acyl derivatives, impacting stability and toxicity.

Compound Name Functional Group Toxicity Profile Stability
This compound -CONH₂ Low hydrolysis risk; no acute toxicity reported High metabolic stability
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate -COOEt Acute oral toxicity (Category 4); skin irritation Prone to ester hydrolysis
1’-[2-(Thiophen-2-yl)acetyl]-3H-spiro[...]-3-one -CO-thiophene Not reported; thiophene may enhance reactivity Moderate stability

Key Observations

  • Carboxamide derivatives exhibit superior stability and reduced toxicity compared to esters, making them more viable for therapeutic use .
  • Thiophene-containing analogues (e.g., ) demonstrate enhanced chemical reactivity but require further toxicity profiling .

Positional Isomerism: Benzofuran vs. Isobenzofuran Derivatives

The orientation of the fused benzofuran ring influences electronic properties and binding interactions.

Compound Name Fused Ring System Key Applications
This compound Benzofuran CNS drug candidates
3H-Spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide Isobenzofuran Material science; less bioactive

Key Observations

  • Benzofuran derivatives are prioritized in pharmacology due to their resemblance to bioactive aromatic systems .

N-Substituent Variations

The nature of N-substituents on the pyrrolidine/piperidine ring critically influences pharmacological profiles.

Compound Name N-Substituent Biological Activity
This compound Carboxamide High receptor selectivity
N-Ethyl-3-oxo-3H-spiro[...]-1'-carboxamide Ethyl group Modified pharmacokinetics
1’-(4-Pyrrol-1-ylbenzoyl)-3H-spiro[...]-3-one Pyrrole-benzoyl Enhanced binding to kinase targets

Key Observations

  • Carboxamide substituents optimize hydrogen bonding with biological targets, enhancing potency .
  • Bulky substituents (e.g., pyrrole-benzoyl) may improve selectivity but reduce solubility .

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